4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c22-15-9-7-14(8-10-15)17-12-20(28)26(13-23-17)11-3-6-19(27)25-21-24-16-4-1-2-5-18(16)29-21/h7-10,12-13H,1-6,11H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIERKYONNXYOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and pyrimidinone intermediates, followed by their coupling with the tetrahydrobenzothiazole derivative.
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Step 1: Synthesis of 4-fluorophenyl intermediate
Reagents: 4-fluorobenzaldehyde, appropriate solvents (e.g., ethanol), and catalysts (e.g., acid catalysts).
Conditions: Refluxing the mixture under controlled temperature and pressure.
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Step 2: Formation of pyrimidinone ring
Reagents: Suitable amines and carbonyl compounds.
Conditions: Heating under nitrogen atmosphere with appropriate solvents (e.g., dimethylformamide).
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Step 3: Coupling with tetrahydrobenzothiazole
Reagents: Tetrahydrobenzothiazole derivative, coupling agents (e.g., EDCI, HOBt).
Conditions: Stirring at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide exhibit significant antimicrobial properties. For example, derivatives of thiazole and pyrimidine have shown effectiveness against various bacterial strains and fungi.
Case Study:
A study evaluated the antimicrobial activity of several thiazole derivatives and found that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth .
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest it may inhibit cancer cell proliferation. Research has focused on its effects on various cancer cell lines, particularly those resistant to conventional therapies.
Case Study:
In vitro testing on human breast adenocarcinoma cell lines (MCF7) demonstrated that certain derivatives exhibited cytotoxic effects, significantly reducing cell viability. Molecular docking studies indicated that these compounds bind effectively to target proteins involved in cell cycle regulation .
Drug Design and Development
The unique structural characteristics of this compound make it a valuable scaffold for the design of new pharmaceuticals. Its ability to interact with specific biological targets can be exploited to develop selective inhibitors for various diseases.
Data Table: Potential Targets and Activities
| Target Protein | Activity Type | Reference |
|---|---|---|
| DNA Topoisomerase | Inhibition | |
| Protein Kinase B | Modulation | |
| Cyclin-dependent Kinase | Inhibition |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects.
Key Findings:
Mechanism of Action
The mechanism of action of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key Structural Differences :
4-((4-Fluorophenyl)Sulfonyl)-N-(4-Methylbenzo[d]Thiazol-2-yl)Butanamide (): Substituents: Sulfonyl linker instead of oxopyrimidinyl; methyl-substituted benzothiazole. The methyl group on the benzothiazole may reduce steric hindrance compared to the tetrahydrobenzo[d]thiazole .
Compounds 4i–4l (): Substituents: Propylureido or carboxybenzyl groups on the tetrahydrobenzo[d]thiazole. These modifications improve kinase inhibition (CK2 and GSK3β IC50 values: 0.5–2.3 µM) compared to simpler amide linkers .
4-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)butanamide (): Substituents: Chlorophenyl and oxopyridazinyl instead of fluorophenyl and oxopyrimidinyl. Impact: Chlorine’s larger atomic radius and lower electronegativity vs. fluorine may reduce binding specificity. Pyridazinone’s altered ring geometry could affect π-π stacking interactions .
N-(3-Cyano-4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)-2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]butanamide (): Substituents: Cyano group on benzothiophene; methyl-oxopyrimidinylsulfanyl chain.
Structure-Activity Relationships (SAR)
Biological Activity
The compound 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol. The structure features a pyrimidine ring, a fluorophenyl group, and a thiazole moiety, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorophenyl and thiazole groups enhances its binding affinity to various enzymes and receptors. For example:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in inflammatory pathways, such as p38 MAP kinase, which plays a crucial role in the biosynthesis of inflammatory cytokines .
- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activity Overview
Research indicates that the compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures have demonstrated significant antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria .
- Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer properties. For instance, some derivatives have shown cytotoxic effects against different cancer cell lines .
- Anti-inflammatory Effects : By inhibiting key signaling pathways associated with inflammation, the compound may serve as a potential therapeutic agent for inflammatory diseases.
Case Studies and Research Findings
Several studies have reported on the biological activities of compounds related to or derived from pyrimidine and thiazole structures:
- A study demonstrated that pyrimidine derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
- Another research highlighted that certain thiazole-containing compounds showed promising results in inhibiting cancer cell proliferation across various cancer types, indicating that modifications in the thiazole structure can enhance anticancer efficacy.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
